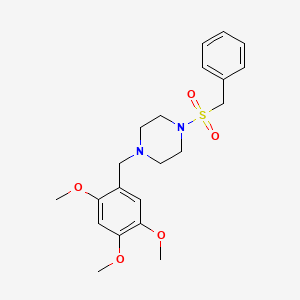![molecular formula C25H25ClN2O B10883440 1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10883440.png)
1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorobenzyl group and a diphenylethanone moiety. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE involves several steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting piperazine derivative is then further reacted with 3-chlorobenzyl chloride and diphenylethanone under appropriate conditions to yield the final product.
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring and the chlorobenzyl group can undergo nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified piperazine derivatives or substituted benzyl compounds.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes in the body, potentially modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity to certain targets, while the diphenylethanone moiety can influence its overall pharmacokinetic properties. These interactions can lead to various biological effects, including modulation of neurotransmitter systems and inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)piperazine: This compound shares the piperazine and chlorobenzyl moieties but lacks the diphenylethanone group, which may result in different biological activities and pharmacokinetic properties.
1-(3-Chlorobenzyl)piperazine: Similar to the above compound but with the chlorobenzyl group in a different position, potentially leading to variations in its chemical reactivity and biological effects.
3-Benzyl-1,2,3-triazol-4-yl derivatives: These compounds contain a triazole ring instead of the piperazine ring, which can significantly alter their chemical and biological properties.
The uniqueness of 1-[4-(3-CHLOROBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C25H25ClN2O |
|---|---|
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
1-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C25H25ClN2O/c26-23-13-7-8-20(18-23)19-27-14-16-28(17-15-27)25(29)24(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-13,18,24H,14-17,19H2 |
InChI-Schlüssel |
DBDJAKVHNDKHET-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(3-Bromobenzyl)piperidin-4-yl]-4-(2-fluorophenyl)piperazine](/img/structure/B10883368.png)

![methyl [(4Z)-4-{1-[(2,5-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10883376.png)
![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-ethylquinolinium](/img/structure/B10883379.png)
![methyl [(4Z)-1-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10883380.png)
![2-(Naphthalen-2-yloxy)-1-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B10883385.png)

![9-[4-(diethylamino)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10883403.png)
![N-{2-[(1-{2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-1-oxobutan-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B10883405.png)
![1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10883408.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B10883414.png)
![Ethyl 7-(4-methoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10883419.png)

